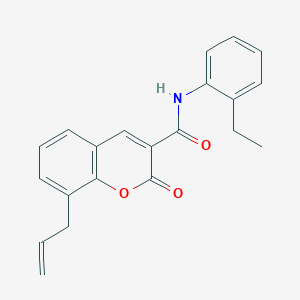
8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of chromene derivatives often involves strategies such as cyclization reactions, condensations, and functional group transformations. For instance, Zhu et al. (2014) described a rapid synthesis method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate for biologically active compounds, highlighting the relevance of efficient synthetic routes for chromene derivatives. This method involves a Vilsmeier reaction and oxidation steps, showcasing the typical approaches used in the synthesis of complex chromene structures (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of a chromene core, which can significantly influence the compound's physical and chemical properties. Studies like that of Gomes et al. (2015) provide insights into the crystal structures of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, revealing planar molecular conformations and specific rotamer configurations that are central to understanding the chemical behavior and reactivity of these compounds (Gomes et al., 2015).
Chemical Reactions and Properties
Chromene derivatives participate in a variety of chemical reactions, which can be exploited to further modify their structure or enhance their biological activity. For example, Jadhav et al. (2018) described a metal-free C-C/C-O bond formation process for synthesizing pyrano[3,2-c]chromene-3-carboxamide derivatives, demonstrating the chemical versatility of the chromene scaffold and its potential for creating diverse molecular architectures (Jadhav et al., 2018).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure and the nature of substituted groups. Studies focusing on the crystallography of chromenes, like the one by Reis et al. (2013), help elucidate the impact of molecular configurations on the compound's physical properties, including the formation of polymorphs and the role of intramolecular interactions (Reis et al., 2013).
Applications De Recherche Scientifique
Synthesis and Biological Properties
- Coumarin derivatives, closely related to 8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide, have been synthesized and evaluated for their biological properties. These compounds were found to exhibit antibacterial activity against several bacterial strains, highlighting their potential in developing antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Crystal Structures and Molecular Properties
- Research on the crystal structures of similar chromene carboxamides revealed that these molecules are essentially planar and exhibit certain conformations that could be critical in understanding their chemical behavior and interactions (Gomes, Low, Cagide, & Borges, 2015).
Synthesis Methodologies
- Rapid synthesis methods have been developed for chromene carboxylic acids, which are key intermediates in the synthesis of biologically active compounds. This research provides insights into more efficient production techniques for these types of chemicals (Zhu et al., 2014).
Anticholinesterase Activity
- Certain chromene-3-carboxamides, structurally similar to the compound , have shown significant activity against acetylcholinesterase (AChE). This suggests potential applications in treating neurological disorders like Alzheimer’s disease (Ghanei-Nasab et al., 2016).
Antimicrobial Applications
- A study focusing on chromene-3-carboxamide derivatives demonstrated high antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial agents (Azab, Azab, & Elkanzi, 2017).
Selective Detection of Metal Ions
- Some chromene-3-carboxamides have been used as chemosensors for selective detection of metal ions like Cu2+, showcasing their potential in environmental monitoring and analytical chemistry applications (Bekhradnia, Domehri, & Khosravi, 2016).
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-3-8-15-10-7-11-16-13-17(21(24)25-19(15)16)20(23)22-18-12-6-5-9-14(18)4-2/h3,5-7,9-13H,1,4,8H2,2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQFPSLDBFJLPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-allyl-N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-4-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2487110.png)
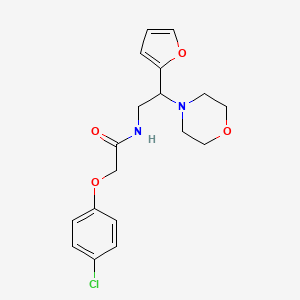
![ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2487113.png)
![N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2487115.png)
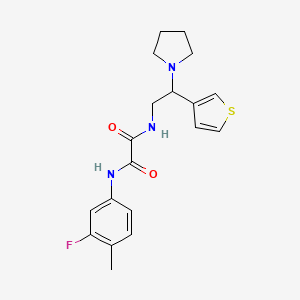
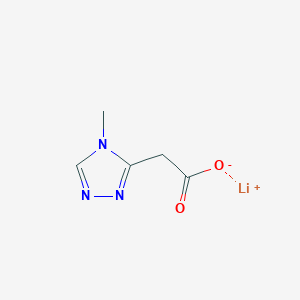
![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide](/img/structure/B2487120.png)
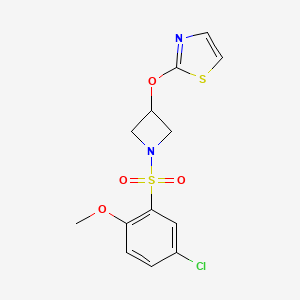
![Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate](/img/structure/B2487127.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2487128.png)
![4-[(2E)-2-(2-ethoxycarbonylcyclopentylidene)hydrazinyl]benzoic acid](/img/structure/B2487129.png)
![Tetrahydro-1H,4H-3a,6a-(methanooxymethano)cyclopenta[c]pyrrole hydrochloride](/img/structure/B2487131.png)
![Rac-methyl (3AR,6AS)-octahydrocyclopenta[B]pyrrole-3A-carboxylate](/img/structure/B2487132.png)
![Thieno[3,2-b]thiophene-3-carbonitrile](/img/structure/B2487133.png)